(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 80875-98-5
VCID: VC21537203
InChI: InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1
SMILES: C1CCC2C(C1)CC(N2)C(=O)O
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

CAS No.: 80875-98-5

Cat. No.: VC21537203

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid - 80875-98-5

CAS No. 80875-98-5
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name (2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1
Standard InChI Key CQYBNXGHMBNGCG-CSMHCCOUSA-N
Isomeric SMILES C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O
SMILES C1CCC2C(C1)CC(N2)C(=O)O
Canonical SMILES C1CCC2C(C1)CC(N2)C(=O)O

Chemical Structure and Properties

Chemical Identity and Basic Properties

The compound (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid possesses a distinct chemical structure featuring a hydrogenated indole ring system with a carboxylic acid moiety at the second position. The molecular structure maintains specific stereochemistry at three chiral centers, denoted by the (2S,3aS,7aS) configuration, which is critical for its biological activity and pharmaceutical applications. This compound has a molecular formula of C9H15NO2 and a molecular weight of 169.224 g/mol . The compound typically appears as a white solid with a melting point of 275-277°C . The three-dimensional arrangement of atoms in this molecule contributes significantly to its chemical reactivity and biological interactions.

Table 1: Chemical Identifiers of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

IdentifierValue
CAS Number80875-98-5
Molecular FormulaC9H15NO2
Molecular Weight169.224 g/mol
MDL NumberMFCD07782125
InChI KeyCQYBNXGHMBNGCG-FXQIFTODSA-N
SMILESC1CCC2C(C1)CC(N2)C(=O)O
PubChem CID7408452
IUPAC Name(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid

Physical and Chemical Properties

Synthesis and Production Methods

Laboratory Synthesis Approaches

Synthesis MethodStarting MaterialsKey StepsAdvantagesLimitations
Cyclohexyl aziridine approachCyclohexyl aziridine, Dialkyl malonateReaction, Decarbonylation, Conversion to acidGood stereoselectivity, Moderate yieldsMultiple steps required
2-Carboxyindole reduction2-Carboxyindole or estersReduction, Saponification, Catalytic hydrogenationScalable, Suitable for industrial productionHigh pressure hydrogenation required
Asymmetric hydrogenationUnsaturated precursorsAsymmetric hydrogenation, Functional group manipulationHigh stereoselectivityExpensive catalysts, Sensitive to reaction conditions
Enzymatic resolutionRacemic mixturesEnzymatic resolution, SeparationHigh stereochemical purityLower theoretical yield (50%)

Applications in Pharmaceutical Industry

Role in Synthesis of ACE Inhibitors

The primary application of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid lies in its use as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, particularly Perindopril . These medications are widely prescribed for the treatment of hypertension and heart failure, underscoring the clinical significance of this compound. The specific stereochemistry of the compound is essential for the pharmacological activity of the resulting ACE inhibitors, as it influences their binding affinity to the target enzyme. The pharmaceutical industry relies on the consistent supply of high-purity (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid to ensure the efficacy and safety of these important medications. The development of efficient synthetic routes for this compound has contributed significantly to advancements in cardiovascular pharmacotherapy.

Other Pharmaceutical Applications

Beyond its role in ACE inhibitor synthesis, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid serves as a valuable building block in medicinal chemistry. Its rigid bicyclic structure and functionalized carboxylic acid group make it suitable for incorporation into various bioactive peptides and small molecules. Researchers have explored its potential in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents. The compound's ability to enhance the lipophilicity of peptides improves their absorption and distribution across biological membranes, a property that is particularly valuable in drug design and development . As pharmaceutical research continues to advance, new applications for this versatile compound are likely to emerge.

Biological Activity and Mechanism of Action

Mechanism in Drug Action

In the synthesis of Perindopril and related ACE inhibitors, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid undergoes a series of chemical transformations that ultimately lead to the formation of the active drug substance. The compound enhances the lipophilicity of peptides, improving their absorption and distribution across biological membranes . This property is essential for the bioactivity of pharmaceuticals that incorporate this compound. In the case of ACE inhibitors, the finished drugs work by inhibiting the angiotensin-converting enzyme, which plays a critical role in regulating blood pressure. The specific stereochemistry of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid is crucial for the proper binding of these drugs to their target enzyme, highlighting the importance of stereochemical control in pharmaceutical synthesis.

Comparison with Isomers

Structural Differences Among Stereoisomers

The compound (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid is one of several possible stereoisomers, each with distinct three-dimensional arrangements of atoms. These stereoisomers differ in the configuration at one or more of the chiral centers, resulting in compounds with potentially different chemical and biological properties. For example, the (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid isomer has a different spatial arrangement at the 3a position . These structural differences, though subtle, can significantly influence the compound's behavior in chemical reactions and biological systems. Understanding the relationships between these stereoisomers is essential for ensuring the stereochemical purity of pharmaceutical intermediates and finished drug products.

Comparative Analysis of Biological Activity

When compared to similar compounds such as (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid and 2-carboxyindoline, the (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid stereoisomer exhibits distinct properties due to its specific stereochemistry . These stereochemical differences are crucial for the compound's role in the synthesis of enantiopure pharmaceuticals. The biological activity, including binding affinity and pharmacological effects, can vary significantly among these stereoisomers. For pharmaceutical applications, the specific stereoisomer must be produced with high stereochemical purity to ensure consistent drug efficacy and safety. Research on the comparative biological activities of these stereoisomers continues to inform the development of improved synthetic methods and pharmaceutical formulations.

Table 3: Comparison of Octahydro-1H-indole-2-carboxylic Acid Stereoisomers

StereoisomerCAS NumberKey Structural FeaturesPrimary ApplicationsRelative Biological Activity
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid80875-98-5S configuration at positions 2, 3a, and 7aPerindopril synthesis, Peptide modificationHigh activity in ACE inhibitor synthesis
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid145438-94-4S configuration at positions 2 and 7a, R at 3aTrandolapril synthesisDifferent binding profile in ACE inhibitors
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic AcidNot provided in search resultsR configuration at position 2, S at 3a and 7aResearch applicationsLower activity in studied applications
2-Carboxyindoline (non-hydrogenated analog)Not provided in search resultsContains a partially unsaturated indoline ringPrecursor in synthesisDifferent chemical reactivity pattern

Analytical Methods for Identification and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid and its isomers . The technique is particularly valuable for assessing the stereochemical purity of this compound in pharmaceutical intermediates and finished products. HPLC methods using refractive index detection have been developed for the separation and quantification of octahydro-1H-indole-2-carboxylic acid and its three isomers . These methods typically involve the preparation of stock solutions and standards, followed by chromatographic separation under optimized conditions. The development of robust analytical methods has been crucial for ensuring the quality and consistency of pharmaceutical products containing this compound.

Spectroscopic Methods

Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed for the structural characterization and purity assessment of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid. NMR spectroscopy provides valuable information about the compound's structural features and stereochemical configuration, making it an essential tool for confirming the identity of the desired stereoisomer. Mass spectrometry offers high sensitivity for detecting impurities and determining the molecular weight of the compound. The combination of chromatographic and spectroscopic methods enables comprehensive characterization of this important pharmaceutical intermediate, supporting quality control and regulatory compliance in pharmaceutical manufacturing.

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